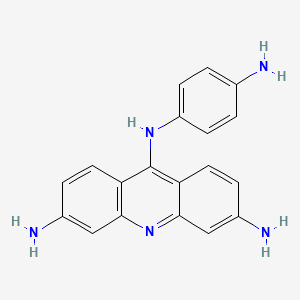
N9-(4-Aminophenyl)-3,6,9-acridinetriamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N9-(4-Aminophenyl)-3,6,9-acridinetriamine is an organic compound with the molecular formula C19H16N4 This compound is known for its unique structure, which includes an acridine core substituted with an aminophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N9-(4-Aminophenyl)-3,6,9-acridinetriamine typically involves the condensation of acridine derivatives with aminophenyl compounds. One common method includes the reaction of 9-chloroacridine with 4-aminophenylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions such as temperature and pressure. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
N9-(4-Aminophenyl)-3,6,9-acridinetriamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine derivatives.
科学的研究の応用
N9-(4-Aminophenyl)-3,6,9-acridinetriamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as a DNA intercalator, which can affect DNA replication and transcription.
Medicine: Investigated for its potential anticancer properties due to its ability to interact with DNA.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of N9-(4-Aminophenyl)-3,6,9-acridinetriamine involves its interaction with DNA. The compound can intercalate between DNA base pairs, disrupting the normal structure and function of the DNA molecule. This can lead to inhibition of DNA replication and transcription, ultimately affecting cell proliferation. The molecular targets include DNA polymerase and topoisomerase enzymes, which are crucial for DNA synthesis and repair.
類似化合物との比較
Similar Compounds
4-Aminobiphenyl: Another aromatic amine with similar DNA intercalating properties.
Acridine Orange: A well-known acridine derivative used as a fluorescent dye and DNA intercalator.
Dapsone: A sulfone compound with antimicrobial properties, structurally similar due to the presence of an amino group.
Uniqueness
N9-(4-Aminophenyl)-3,6,9-acridinetriamine is unique due to its specific substitution pattern on the acridine core, which imparts distinct chemical and biological properties
特性
CAS番号 |
76015-33-3 |
|---|---|
分子式 |
C19H17N5 |
分子量 |
315.4 g/mol |
IUPAC名 |
9-N-(4-aminophenyl)acridine-3,6,9-triamine |
InChI |
InChI=1S/C19H17N5/c20-11-1-5-14(6-2-11)23-19-15-7-3-12(21)9-17(15)24-18-10-13(22)4-8-16(18)19/h1-10H,20-22H2,(H,23,24) |
InChIキー |
UWOVKSLBXBRCJZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N)NC2=C3C=CC(=CC3=NC4=C2C=CC(=C4)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


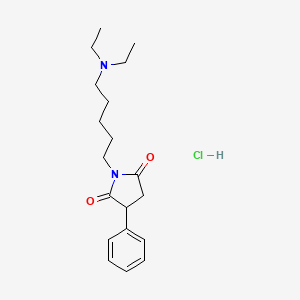
![Methyl [3-(morpholin-4-yl)propyl]carbamodithioate](/img/structure/B14443130.png)
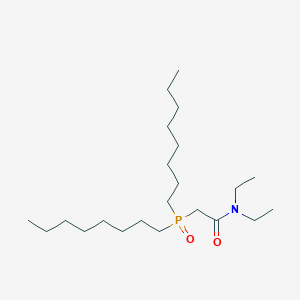
![6,7,8,9-Tetrahydropyrimido[4,5-b]quinolin-4(1H)-one](/img/structure/B14443148.png)

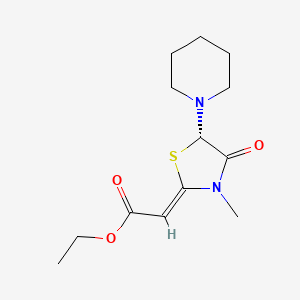
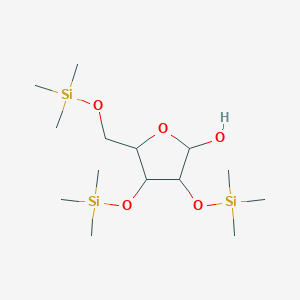
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[3-(dimethylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14443184.png)
![N-{2-[Dodecanoyl(2-hydroxyethyl)amino]ethyl}glycine](/img/structure/B14443197.png)

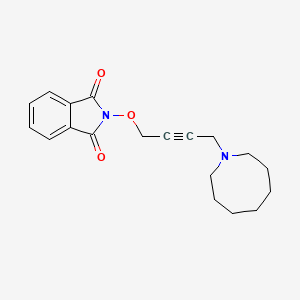
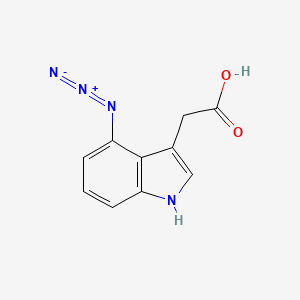

![({3-Oxo-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}amino)methanesulfonic acid](/img/structure/B14443219.png)
